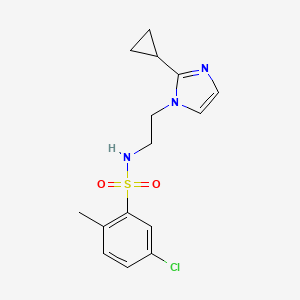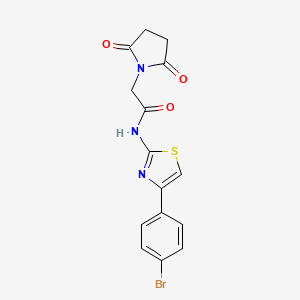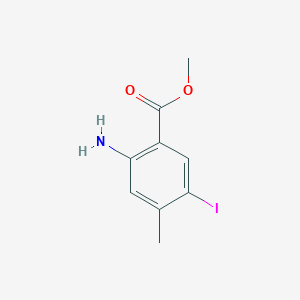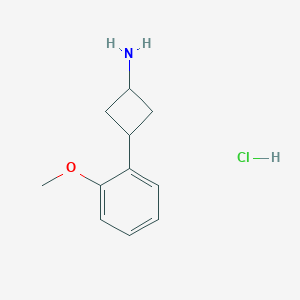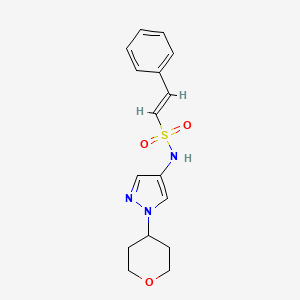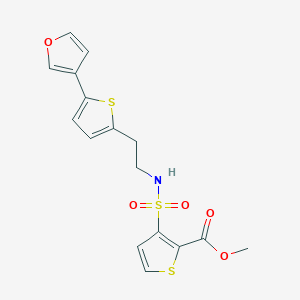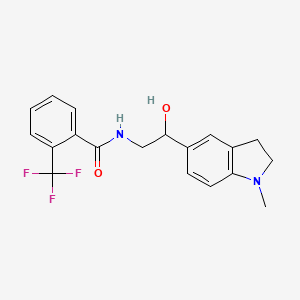
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies as an anticancer agent.
作用机制
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, as the rapid growth of tumor cells often outpaces the growth of blood vessels that supply oxygen to the tumor. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is activated by reduction of the nitroimidazole moiety in hypoxic regions of tumors, which leads to the release of the active drug, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA damage and inhibits DNA synthesis, leading to tumor cell death.
Biochemical and Physiological Effects
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor growth and metastasis in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been well-tolerated in clinical trials, with manageable side effects such as fatigue, nausea, and vomiting.
实验室实验的优点和局限性
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, which allows for targeted therapy of solid tumors. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to be effective against a variety of tumor types, making it a promising candidate for combination therapy with other anticancer agents. However, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
未来方向
For N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide include further preclinical and clinical studies to optimize its dosing, administration, and combination therapy with other anticancer agents. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also shown potential for use in combination with radiation therapy, which can enhance its efficacy in hypoxic regions of tumors. Additionally, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide may have applications in other diseases that are characterized by hypoxia, such as cardiovascular and respiratory diseases.
合成方法
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-(2-aminoethyl)-1-methylindole-5-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting intermediate is then treated with 2-(bromomethyl)-1,3-dioxolane to form the final product, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide.
科学研究应用
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies as an anticancer agent. It is a prodrug that is selectively activated in hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiation therapy. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis.
属性
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAASSMULGERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)
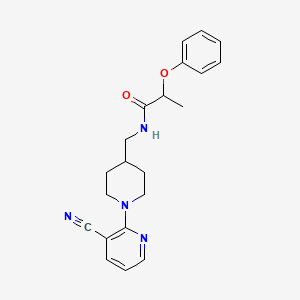

![1-(3-Chlorophenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2900853.png)

